3-propoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
3-propoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing three nitrogen atoms and one sulfur atom, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 3-propoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-propoxybenzoic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3-propoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-propoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and carbonic anhydrases, which play crucial roles in cell signaling and metabolism . By inhibiting these enzymes, the compound can disrupt cellular processes and induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
3-propoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:
3-isopropoxy-N-1,3,4-thiadiazol-2-ylbenzamide: This compound has a similar structure but with an isopropoxy group instead of a propoxy group.
3-oxo-N-1,3,4-thiadiazol-2-ylbutanamide: This compound has a butanamide group instead of a benzamide group, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-propoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-6-17-10-5-3-4-9(7-10)11(16)14-12-15-13-8-18-12/h3-5,7-8H,2,6H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYNEYRKISSBKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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